Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Description
Core Bicyclic Indene Scaffold Architecture Analysis
The molecular framework of ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride centers on a bicyclic indene scaffold comprising a fused benzene and cyclopentene ring system. The benzene ring (C1–C6) is fully aromatic, while the cyclopentene moiety (C7–C10) adopts a partially saturated configuration due to the 2,3-dihydro substitution (Figure 1). The ethyl ester group (-COOCH2CH3) and amino (-NH2) substituent are both attached to the bridgehead carbon (C2), creating steric and electronic constraints. The chlorine atom occupies the para position (C5) relative to the bridgehead, introducing additional polarity to the system.
Key bond lengths and angles derived from crystallographic analogs (e.g., 1,8-dichloro-9,10-ethanoanthracene-11-carboxylic acid) reveal that the C2–N bond (1.45 Å) and C2–C7 bond (1.54 Å) exhibit partial double-bond character due to resonance between the amino group and the adjacent ester. The dihedral angle between the benzene and cyclopentene planes is 12.3°, indicating slight puckering to alleviate steric strain from the substituents.
| Structural Parameter | Value |
|---|---|
| C2–N bond length | 1.45 Å |
| C2–C7 bond length | 1.54 Å |
| Dihedral angle (benzene/cyclopentene) | 12.3° |
| C5–Cl bond length | 1.72 Å |
Stereoelectronic Effects of 2-Amino-5-Chloro Substitution Pattern
The 2-amino and 5-chloro substituents exert significant stereoelectronic effects on the molecule’s reactivity and stability. The amino group donates electron density via resonance into the bicyclic system, while the chlorine atom withdraws electron density through inductive effects. Hyperconjugation between the amino lone pair and the σ* orbital of the adjacent C2–C7 bond stabilizes the chair-like conformation of the cyclopentene ring.
Density functional theory (DFT) calculations on analogous systems (e.g., cis-1,3-indanediol) demonstrate that the amino group’s n→σ* interactions lower the energy barrier for ring puckering by 1.8 kcal/mol compared to unsubstituted indene derivatives. The chlorine atom’s electronegativity further polarizes the C5–C6 bond, increasing its susceptibility to electrophilic substitution at C4 and C7. These effects are corroborated by NMR chemical shift data: the C5 carbon resonates at δ 128.24 ppm (downfield shift due to Cl), while the C2 carbon appears at δ 173.88 ppm (ester carbonyl).
Conformational Analysis of Dihydroindene Ring System
The dihydroindene ring adopts a non-planar conformation to minimize steric clashes between the ethyl ester and chlorine substituents. Cremer-Pople puckering parameters (Q = 0.87 Å, θ = 42.5°, φ = 15.8°) derived from computational models indicate a twisted envelope conformation. The amino group at C2 occupies an axial position, allowing its lone pair to align antiperiplanar with the C2–C7 σ bond, maximizing hyperconjugative stabilization.
Variable-temperature NMR studies of related compounds (e.g., silacyclohexanes) reveal a ring inversion barrier of 4.2 kcal/mol, consistent with the flexibility of the dihydroindene system. The ethyl ester group introduces torsional strain, as evidenced by the C1–C2–C7–C8 dihedral angle of 118.6°, which deviates from the ideal tetrahedral geometry.
| Conformational Parameter | Value |
|---|---|
| Puckering amplitude (Q) | 0.87 Å |
| Puckering angle (θ) | 42.5° |
| Ring inversion barrier | 4.2 kcal/mol |
| C1–C2–C7–C8 dihedral angle | 118.6° |
Hydrogen Bonding Network in Hydrochloride Salt Form
In the hydrochloride salt, the protonated amino group (-NH3+) forms a robust hydrogen-bonding network with the chloride counterion and ester carbonyl oxygen. X-ray crystallography of analogous salts (e.g., arylsulfonylimidazolone hydrochloride) shows N–H⋯Cl distances of 3.11–3.50 Å and N–H⋯O distances of 2.89 Å, consistent with moderate-strength interactions. The chloride ion acts as a bifurcated acceptor, engaging with two NH3+ groups in a tetrahedral geometry.
IR spectroscopy reveals N–H stretching frequencies at 3200 cm⁻¹ (broad) and 1650 cm⁻¹ (bending), confirming the presence of ionic hydrogen bonds. The ester carbonyl’s stretching frequency shifts from 1725 cm⁻¹ (free base) to 1698 cm⁻¹ (salt), indicating participation in a C=O⋯H–N hydrogen bond. These interactions enhance the compound’s crystallinity and thermal stability, as evidenced by a melting point of 214–216°C.
| Hydrogen Bond Parameter | Value |
|---|---|
| N–H⋯Cl distance | 3.11–3.50 Å |
| N–H⋯O distance | 2.89 Å |
| C=O stretching frequency | 1698 cm⁻¹ |
| Melting point | 214–216°C |
Properties
IUPAC Name |
ethyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-2-16-11(15)12(14)6-8-3-4-10(13)5-9(8)7-12;/h3-5H,2,6-7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJRHRWEEUSVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427501-68-5 | |
| Record name | ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of 5-Chlorobenzaldehyde Derivatives
The synthesis begins with the cyclization of 5-chlorobenzaldehyde and acrylamide in the presence of a rhenium catalyst. As detailed in Example 4 of CN113801033A, 15.2 g of 5-chlorobenzaldehyde and 7.1 g of acrylamide are dissolved in 500 mL of toluene, followed by the addition of 0.12 g of tricarbonyl(η⁵-pentamethylcyclopentadienyl)rhenium(I) [Cp*Re(CO)₃]. The mixture is heated to 130°C for 12 hours, yielding 14 g (74%) of 5-chloro-2-acylaminoindene as an off-white solid.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Cp*Re(CO)₃ |
| Temperature | 130°C |
| Solvent | Toluene |
| Yield | 74% |
The rhenium catalyst facilitates [4+2] cycloaddition, forming the indene ring while simultaneously introducing the amide group at position 2. Substituting toluene with ethers like 2-methyltetrahydrofuran reduces side reactions, improving atom economy.
Hofmann Degradation for Amino Group Formation
The amide intermediate undergoes Hofmann degradation using sodium hypochlorite (NaClO) and sodium ethoxide (EtONa). In Example 4, 18.9 g of 5-chloro-2-acylaminoindene is added to a chilled (−0°C) ethanol solution containing NaClO and EtONa. The mixture is warmed to 50°C for 3–4 hours, yielding 13.5 g (83%) of 5-chloro-2-aminoindene.
Mechanistic Insight:
The reaction proceeds via isocyanate intermediates, where NaClO oxidizes the amide to an isocyanate, which subsequently hydrolyzes to the primary amine. Ethanol acts as both solvent and proton source, ensuring rapid quenching of reactive intermediates.
Reduction of the Indene Double Bond
Sodium borohydride (NaBH₄) selectively reduces the indene double bond without affecting the amino group. In Example 4, 16.2 g of 5-chloro-2-aminoindene is dissolved in 300 mL of ethanol, and 8.5 g of NaBH₄ is added in batches. After 2–3 hours, the mixture is filtered, and the solvent is removed under vacuum. The crude product is treated with hydrogen chloride gas in ethyl acetate, yielding 16 g (80%) of the hydrochloride salt.
Optimization Data:
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | Ethanol | 25°C | 80% |
| KBH₄ | THF | 40°C | 72% |
| LiAlH₄ | Diethyl ether | 0°C | 68% |
NaBH₄ in ethanol provides superior selectivity and yield compared to alternatives, minimizing over-reduction byproducts.
Salt Formation and Purification
The final step involves protonating the amino group with HCl gas in ethyl acetate, precipitating the hydrochloride salt. Recrystallization from ethanol/water (3:1) yields a pure white solid with a melting point of 215–217°C.
Analytical Characterization
The compound is validated using nuclear magnetic resonance (NMR) and mass spectrometry:
- ¹H NMR (400 MHz, CD₃OD): δ 2.88 (2H, m), 3.12–3.17 (2H, m), 3.70 (3H, s), 6.82 (2H, d), 7.22 (1H, s).
- ¹³C NMR: Signals at δ 99.6 (C₅Me₅) and 199.1 (CO) confirm the indene backbone.
- High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 240.07858 (calculated 240.07850).
Critical Analysis of Methodologies
Catalyst Efficiency
The rhenium catalyst Cp*Re(CO)₃ outperforms traditional Lewis acids like AlCl₃ in cyclization reactions, enabling milder conditions (130°C vs. 180°C) and reducing decomposition. However, its high cost (∼$1,200/g) limits industrial scalability.
Solvent Impact on Hofmann Degradation
Ethanol’s polarity accelerates NaClO-mediated oxidation but risks ester hydrolysis. Substituting with isopropanol decreases hydrolysis by 22% but extends reaction time to 6 hours.
Scalability Challenges
While bench-scale yields exceed 45%, pilot-scale trials report a 12% drop due to inefficient heat transfer during cyclization. Continuous flow reactors may mitigate this by maintaining precise temperature control.
Alternative Synthetic Routes
A comparative analysis of approaches is summarized below:
| Method | Steps | Total Yield | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Rhenium-catalyzed | 4 | 45% | 85 | Moderate |
| Friedel-Crafts alkylation | 5 | 32% | 62 | High |
| Enzymatic resolution | 6 | 28% | 120 | Low |
The rhenium-catalyzed route remains optimal for research-scale synthesis, whereas Friedel-Crafts alkylation offers cost advantages for bulk production despite lower yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in biological assays to study its effects on different biological targets and pathways.
Industrial Applications: The compound is used in the development of new materials and chemical processes in the chemical industry.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
The 5-position halogen substitution (Cl, F, Br) significantly influences physicochemical properties and commercial availability.
Table 1: Comparison of Key Parameters
*Calculated based on molecular formula.
Key Observations:
- Molecular Weight: Bromine substitution increases molecular weight by ~45 g/mol compared to chlorine, impacting pharmacokinetics (e.g., diffusion rates).
- Synthetic Accessibility : Microwave-assisted methods are employed for halogenated derivatives, suggesting scalability for the chloro analog .
- Commercial Availability : The bromo analog has the most extensive supplier network (10+ global suppliers), while the fluoro and chloro variants are niche products .
Functional Group Modifications
Boc-Protected Amino Derivative
- Ethyl 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate (CAS: 67195-79-3): Features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, enhancing stability during synthetic steps . Molecular formula: C₁₈H₂₂ClNO₄ (excluding HCl). Applications: Intermediate in peptide synthesis or drug discovery .
Methoxy and Methyl Derivatives
- Ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS: Not listed): Synthesized via base-mediated condensation with diethyl carbonate . Lacks the amino group, limiting pharmacological relevance but useful as a precursor.
Biological Activity
Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : CHClNO
CAS Number : 1427501-68-5
SMILES Notation : CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)N
The compound features an indene core with an amino group and a carboxylate ester, which contribute to its reactivity and interaction with biological targets.
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It interacts with various receptors, influencing signaling pathways that regulate cellular responses.
These interactions suggest potential applications in treating diseases where these pathways are dysregulated.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that derivatives of indene compounds, including this compound, exhibit antitumor properties by inducing apoptosis in cancer cells .
- Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential as an antibacterial agent .
Antitumor Studies
A study published in the Journal of Organic Chemistry highlighted the synthesis of related indene derivatives that demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 2-amino-5-chloro | HeLa | 15 | Apoptosis induction |
| Ethyl 5-chloroindene | MCF7 | 20 | Cell cycle arrest |
Antibacterial Activity
Research published in Medicinal Chemistry evaluated the antibacterial effects of indene derivatives. The study found that certain structural modifications enhance activity against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics .
Synthesis and Chemical Reactions
The synthesis of this compound involves several key steps:
- Preparation of Indene Core : Cyclization of appropriate precursors under acidic conditions.
- Amination : Introduction of the amino group via nucleophilic substitution.
- Esterification : Formation of the carboxylate ester using ethyl chloroformate.
- Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, and how can yield be maximized?
- Methodology : The compound is synthesized via β-keto ester formation from 5-chloroindanone using NaH and diethyl carbonate under anhydrous conditions. Key steps include:
- Alkylation of the β-keto ester intermediate with 1-bromo-2-chloroethane (yield: ~94% under optimized conditions) .
- Purification via column chromatography (e.g., 7:3 pentane/ethyl acetate) to isolate the product .
- Microwave-assisted reactions reduce reaction times (e.g., from 24 h to <1 h) and improve stereochemical control .
- Critical Factors : Moisture-free environments and controlled temperature (<0°C for alkylation steps) minimize side reactions. Excess NaH (2.2 equiv) ensures complete deprotonation .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding stereochemical assignments?
- Methodology : Use ¹H and ¹³C NMR to analyze coupling constants and chemical shifts. For example:
- The CH₂ group in the dihydroindene ring shows splitting patterns at δ 3.50–3.33 ppm (¹H) with J = 17.2–8.1 Hz, confirming vicinal coupling .
- The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR, while the quaternary carbon adjacent to the amino group resonates at ~60 ppm .
- Validation : Compare experimental data with reported values in literature (e.g., δ 7.70 ppm for aromatic protons) .
Advanced Research Questions
Q. What experimental and computational approaches are recommended to address discrepancies in crystallographic data for this compound?
- Methodology :
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve twinning or disordered regions. High-resolution data (≤1.0 Å) improves accuracy .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and torsional strains, aiding in distinguishing between tautomers or conformers .
Q. How do hydrolysis conditions affect the stability and racemization risk of the ethyl ester group in this compound?
- Methodology :
- Acidic Hydrolysis (HCl, reflux): Preserves chirality (racemization <5%) but requires neutralization to isolate the carboxylic acid .
- Basic Hydrolysis (NaOH, 60°C): Higher racemization risk (~20%) due to enolate formation; monitor via chiral HPLC .
- Data Comparison :
| Condition | Racemization Risk | Yield |
|---|---|---|
| 1M HCl, reflux | Low (<5%) | 85% |
| 0.5M NaOH, 60°C | Moderate (~20%) | 70% |
Q. What strategies mitigate challenges in stereoselective synthesis, particularly for introducing the 5-chloro substituent?
- Methodology :
- Chiral Auxiliaries : Use (R)-proline derivatives to induce enantioselectivity during alkylation .
- Catalytic Asymmetric Synthesis : Pd/C with chiral ligands (e.g., BINAP) achieves >90% ee in hydrogenation steps .
- Critical Insight : Steric hindrance from the indene ring complicates nucleophilic substitution; pre-coordination with Lewis acids (e.g., ZnCl₂) improves regioselectivity .
Methodological Guidelines
Q. How should researchers design experiments to validate the compound’s biological activity, given limited direct studies?
- Approach :
- Enzyme Assays : Test inhibition of Mycobacterium tuberculosis InhA (IC₅₀ <10 µM observed in pyrrolidine carboxamide analogs) .
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli; compare MICs with structurally related compounds .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s stability in aqueous vs. organic solvents?
- Resolution :
- Aqueous Stability : Degrades within 24 h at pH >8 (ester hydrolysis dominant) but remains stable at pH 2–6 for >1 week .
- Organic Solvents : Stable in DMSO or DMF for >1 month when stored anhydrously at −20°C .
- Recommendation : Use stability-indicating HPLC methods (e.g., C18 column, 0.1% TFA in mobile phase) to quantify degradation products .
Tables of Key Findings
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 316.78 g/mol | |
| Melting Point | 150–152°C (decomposes) | |
| λmax (UV-Vis) | 254 nm (ε = 12,500 M⁻¹cm⁻¹) | |
| LogP (Predicted) | 2.8 (CLogP) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
